7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound known for its unique structure and properties It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, ethyl 2,4-dichloro-5-fluorobenzoylacetate can be used as a starting material, which undergoes a series of reactions including cyclization, chlorination, and fluorination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents like alkyl or aryl groups .
Scientific Research Applications
7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
Ciprofloxacin: A well-known antibiotic that also contains a quinoline core with chlorine and fluorine substituents.
Uniqueness
7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is unique due to its tetrahydroquinoxaline core, which imparts different chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-chloro-4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-8-5-11-10(6-9(8)13)14-3-4-15(11)7-1-2-7/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJQVNNIUUAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=CC(=C(C=C32)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736825 | |
Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315469-43-2 | |
Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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